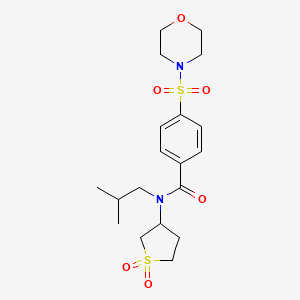

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide

CAS No.: 874787-76-5

Cat. No.: VC7428569

Molecular Formula: C19H28N2O6S2

Molecular Weight: 444.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874787-76-5 |

|---|---|

| Molecular Formula | C19H28N2O6S2 |

| Molecular Weight | 444.56 |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-morpholin-4-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C19H28N2O6S2/c1-15(2)13-21(17-7-12-28(23,24)14-17)19(22)16-3-5-18(6-4-16)29(25,26)20-8-10-27-11-9-20/h3-6,15,17H,7-14H2,1-2H3 |

| Standard InChI Key | PDVKIRQKAYJWPD-UHFFFAOYSA-N |

| SMILES | CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Introduction

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide is a complex organic compound that belongs to the class of sulfonamides. It features a unique structure consisting of a tetrahydrothiophene ring, an isobutyl group, and a morpholinosulfonyl moiety. This compound has garnered significant attention in research settings due to its diverse biological activities and potential therapeutic applications.

Synthesis:

The synthesis of this compound typically involves several key steps:

-

Formation of the Tetrahydrothiophene Ring: Achieved through the cyclization of suitable precursors with sulfur dioxide.

-

Introduction of the Sulfone Group: This is accomplished via oxidation using agents like hydrogen peroxide.

-

Attachment of the Isobutyl Group: Conducted through alkylation with appropriate alkyl halides in the presence of a base.

-

Formation of the Morpholinosulfonyl Moiety: This involves coupling reactions with morpholine derivatives.

Antimicrobial Activity:

-

In Vitro Studies: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Anti-inflammatory Effects:

-

Animal Models: Showed significant reduction in inflammation markers, suggesting potential therapeutic applications in treating inflammatory conditions. For example, a study involving induced paw edema in rats resulted in a 50% reduction in swelling compared to the control group.

Enzyme Inhibition:

-

Carbonic Anhydrase Activity: Preliminary studies indicate that this sulfonamide may act as an inhibitor for carbonic anhydrase, which could have implications for treating conditions like glaucoma and edema. Molecular docking studies revealed a strong binding affinity to carbonic anhydrase II with a predicted binding energy of -9.5 kcal/mol.

Primary Target:

-

G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels: The compound acts primarily as an activator of GIRK channels. By binding to these channels, it facilitates their opening, allowing potassium ions to flow into cells, which can modulate cellular excitability and neurotransmitter release.

Research Findings and Future Directions

Research on N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(morpholinosulfonyl)benzamide highlights its potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and enzyme inhibition applications. Further studies are needed to fully explore its biological activities and to optimize its structure for improved efficacy and safety.

Data Tables

| Property | Details |

|---|---|

| Molecular Formula | C19H28N2O6S2 |

| Molecular Weight | 444.56 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Primary Target | GIRK channels |

| Biological Activities | Antimicrobial, anti-inflammatory, enzyme inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume